molecular formula C11H15N3O3 B11793031 2-(1-Methylpiperidin-4-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

2-(1-Methylpiperidin-4-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

Cat. No.: B11793031
M. Wt: 237.25 g/mol
InChI Key: KSWXFUCORDSWSG-UHFFFAOYSA-N
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Description

2-(1-Methylpiperidin-4-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is a complex organic compound that features a piperidine ring, a pyridazine ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methylpiperidin-4-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, cycloaddition, and amination are often employed. The use of advanced catalysts and solvents can enhance the efficiency of these processes .

Chemical Reactions Analysis

Types of Reactions

2-(1-Methylpiperidin-4-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions can result in a wide variety of derivatives, depending on the substituents introduced .

Scientific Research Applications

2-(1-Methylpiperidin-4-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Methylpiperidin-4-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For instance, the compound may bind to enzyme active sites, altering their activity and influencing metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the piperidine and pyridazine rings, along with the carboxylic acid group, makes 2-(1-Methylpiperidin-4-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid unique. This combination of functional groups provides a versatile platform for various chemical reactions and applications .

Properties

Molecular Formula

C11H15N3O3

Molecular Weight

237.25 g/mol

IUPAC Name

2-(1-methylpiperidin-4-yl)-3-oxopyridazine-4-carboxylic acid

InChI

InChI=1S/C11H15N3O3/c1-13-6-3-8(4-7-13)14-10(15)9(11(16)17)2-5-12-14/h2,5,8H,3-4,6-7H2,1H3,(H,16,17)

InChI Key

KSWXFUCORDSWSG-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)N2C(=O)C(=CC=N2)C(=O)O

Origin of Product

United States

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